molecular formula C12H15FN2 B2458498 [3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287271-57-0

[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2458498
CAS RN: 2287271-57-0
M. Wt: 206.264
InChI Key: XQDMKNWNBLUUAV-UHFFFAOYSA-N
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Description

The compound “[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic molecule. It contains a bicyclic pentane structure, a phenyl ring with a fluorine and a methyl group attached, and a hydrazine group. The presence of these functional groups suggests that this compound could exhibit interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic pentane structure, which is a type of cycloalkane that consists of two three-membered rings. Attached to this structure is a phenyl ring, which is a cyclic aromatic ring consisting of six carbon atoms, with a fluorine atom and a methyl group attached. Finally, the compound also includes a hydrazine group, which consists of two nitrogen atoms bonded together .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The hydrazine group could potentially be involved in redox reactions, and the phenyl ring could undergo electrophilic aromatic substitution reactions. The fluorine atom is quite electronegative and could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorine atom could increase the compound’s polarity, and the bicyclic pentane structure could influence its shape and possibly its boiling and melting points .

properties

IUPAC Name

[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-8-2-3-9(13)4-10(8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDMKNWNBLUUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C23CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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